5-Bromo-2-(cyclohexylmethoxy)phenylamine
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Overview
Description
5-Bromo-2-(cyclohexylmethoxy)phenylamine, also known as 5-Bromo-2-cyclohexylmethoxybenzene, is an aromatic amine compound with a wide range of applications in research and laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents, and is synthesized from the reaction of cyclohexylmethanol and bromobenzene. This compound has been studied extensively for its biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
1. Potential Metabolic Pathways in Rats
A study on the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified various metabolites, suggesting multiple metabolic pathways. These findings provide insights into the metabolic fate of similar brominated phenethylamines, including 5-Bromo-2-(cyclohexylmethoxy)phenylamine (Kanamori et al., 2002).
2. Synthesis of Pyrimidine Derivatives and Antimicrobial Activity
Research on the synthesis of novel pyrimidine derivatives using compounds similar to this compound was carried out. The synthesized derivatives exhibited potential antimicrobial activity, highlighting the application of such compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
3. Antiviral Activity in Pyrimidine Derivatives
Another study explored the synthesis of pyrimidine derivatives, including those with a structure related to this compound. These compounds demonstrated antiviral activity, particularly against retroviruses, suggesting their potential use in antiviral therapeutics (Hocková et al., 2003).
4. Role in Synthesis of Complex Organic Compounds
The compound has been explored as a precursor in the synthesis of complex organic compounds, such as triazolylmethyl-pyrimidines and other heterocyclic structures. This showcases its utility in organic synthesis and the creation of novel chemical entities (Aquino et al., 2017).
5. Applications in Drug Synthesis
The related compound 5-bromo-3-(trifluoromethyl)phenylamine was used in the synthesis of nilotinib, an anticancer drug. This indicates that this compound could have potential applications in the synthesis of pharmaceutical drugs (Wang, 2009).
6. Utility in Electrophysiological Studies
Compounds structurally related to this compound have been used in electrophysiological studies to understand receptor-mediated responses in the brain, indicating its potential application in neuroscience research (Corradetti et al., 2005).
Mechanism of Action
properties
IUPAC Name |
5-bromo-2-(cyclohexylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYACYMKRWGZHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.